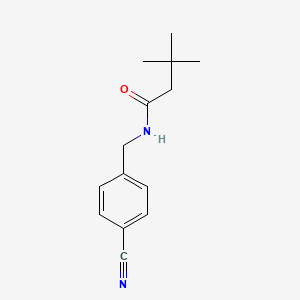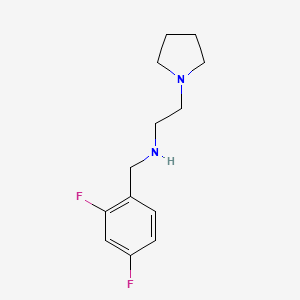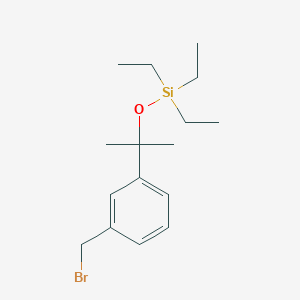
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is a complex organic compound with a unique structure that includes bromine, fluorine, and a benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Fluorination: Introduction of the fluorine atom, often using reagents like Selectfluor.
Esterification: Formation of the methyl ester group through reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the effects of halogenated benzofuran derivatives on biological systems.
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-fluoro-2-methylaniline: A related compound with similar halogenation but different functional groups.
Methyl 4-bromo-2-fluorobenzoate: Another compound with a similar structure but lacking the benzofuran ring.
Uniqueness
Methyl 4-bromo-5-fluoro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylate is unique due to its combination of bromine, fluorine, and the benzofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C12H12BrFO3 |
|---|---|
Peso molecular |
303.12 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-fluoro-2,2-dimethyl-3H-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C12H12BrFO3/c1-12(2)5-7-9(13)8(14)4-6(10(7)17-12)11(15)16-3/h4H,5H2,1-3H3 |
Clave InChI |
NFJPJJJAYFZLRC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC(=C2Br)F)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-({4-ethyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B14912584.png)


